molecular formula C18H20ClN5O2S B2383301 N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide CAS No. 1105236-98-3

N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

Cat. No.: B2383301
CAS No.: 1105236-98-3
M. Wt: 405.9
InChI Key: KKOKGXVKDYKDLY-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a synthetic chemical compound of interest in scientific research. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold noted for its diverse biological activities in medicinal chemistry investigations. The structure is further modified with a 4-chlorobenzylthioether at the 6-position and an acetamide group, substituted with a butan-2-yl moiety, at the 2-position. The specific research applications, mechanism of action, and molecular targets for this compound are areas of ongoing exploration and are not yet fully characterized in the scientific literature. Researchers are encouraged to conduct their own rigorous characterization and validation studies to determine its suitability for specific projects. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-butan-2-yl-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-3-12(2)20-16(25)10-23-18(26)24-15(21-23)8-9-17(22-24)27-11-13-4-6-14(19)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOKGXVKDYKDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC19H22ClN5O2S
Molecular Weight395.91 g/mol
CAS Number329079-05-2
SMILESCC(C)C(=O)N(Cc1ccc(Cl)cc1)S(=O)(=O)N1C(=O)N(C)C(N1C(=O)C(C)C)C1=NN=C(N=C1C)C(=O)C(C)C

Antimicrobial Activity

Recent studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing the triazole and pyridazine moieties have demonstrated potent antibacterial and antifungal activities. The presence of the chlorophenyl group in the structure may enhance these effects due to its electron-withdrawing properties, which can increase the compound's reactivity against microbial targets .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. For example, Mannich bases, which share structural similarities with this compound, have shown promising results against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) : Compounds with similar structures may induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Study on Antimicrobial Efficacy

In a recent study investigating the antimicrobial properties of related triazole derivatives, it was found that compounds exhibited significant growth inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 12.5 μg/mL to 50 μg/mL for various derivatives .

Anticancer Activity Assessment

A study focusing on Mannich bases demonstrated that these compounds could inhibit the proliferation of HeLa cells with an IC50 value of approximately 25 μM. This suggests that this compound may possess similar or enhanced activity due to its unique structure .

Comparison with Similar Compounds

Heterocyclic Core Variations

The triazolo[4,3-b]pyridazin system in the target compound distinguishes it from simpler heterocycles in analogs:

Compound Heterocyclic Core Key Structural Features
Target Compound Triazolo[4,3-b]pyridazin Fused bicyclic system; increased rigidity and planar structure for target binding
CAS 573943-64-3 () 4H-1,2,4-triazole Monocyclic triazole; less rigid, smaller π-system for varied steric interactions
Derivatives Benzo[b][1,4]oxazin-3(4H)-one Oxazinone core with electron-rich oxygen atoms; distinct electronic profile

Implications: The fused triazolo-pyridazin core may confer higher binding affinity to planar binding pockets compared to monocyclic triazoles or oxazinones.

Substituent Analysis

Substituents critically influence physicochemical and pharmacological properties:

Compound Key Substituents Impact on Properties
Target Compound 4-Chlorophenylmethyl sulfanyl, butan-2-yl acetamide Enhanced lipophilicity (Cl group); moderate steric bulk from branched alkyl chain
CAS 573943-64-3 () Pyridin-2-yl triazole, 4-chloro-2-methoxy-5-methylphenyl acetamide Pyridinyl group introduces basicity; methoxy improves solubility
Compound (6y) tert-Butylphenyl, indol-3-yl acetamide Bulky tert-butyl group may reduce solubility but improve target selectivity

Implications : The 4-chlorophenyl group in the target compound balances lipophilicity, while the butan-2-yl chain offers a compromise between steric hindrance and metabolic stability compared to tert-butyl or pyridinyl groups.

Sulfanyl Linkage and Acetamide Moieties

The sulfanyl (-S-) bridge and acetamide functionality are common in analogs but vary in connectivity:

Compound Sulfanyl Linkage Position Acetamide Substituent
Target Compound 6-position of triazolo-pyridazin N-(butan-2-yl)
CAS 573943-64-3 () 3-position of 1,2,4-triazole N-(4-chloro-2-methoxy-5-methylphenyl)
Derivatives N/A (oxadiazole present) Varied phenyl substituents

Preparation Methods

Cyclocondensation Reaction

3,6-Dichloropyridazine undergoes cyclocondensation with hydrazine hydrate in aqueous ethanol at 80–90°C for 6–8 hours to form 3-hydrazinyl-6-chloropyridazine . Subsequent treatment with formic acid at reflux (100–110°C) facilitates intramolecular cyclization, yielding the 3-oxo-2H,3H-triazolo[4,3-b]pyridazine core.

Key Reaction Conditions

  • Solvent : Ethanol/water (3:1 v/v)
  • Catalyst : None required
  • Yield : 68–72%

Introduction of the 4-Chlorobenzylthio Group

The 6-position of the triazolo[4,3-b]pyridazine core is functionalized with a 4-chlorobenzylthio group via nucleophilic aromatic substitution.

Thiolation Reaction

The intermediate 3-oxo-6-chloro-2H,3H-triazolo[4,3-b]pyridazine reacts with 4-chlorobenzyl mercaptan in the presence of sodium hydride (NaH) as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60–70°C for 4–6 hours.

Mechanistic Insights

  • NaH deprotonates the thiol group, generating a thiolate nucleophile.
  • The nucleophile displaces the chloride at position 6 via an SNAr mechanism.

Optimization Data

Parameter Optimal Value
Temperature 65°C
Reaction Time 5 hours
Yield 85%

Installation of the Acetamide Side Chain

The acetamide moiety at position 2 is introduced through a two-step sequence involving bromination and amidation.

Bromination of the Triazolo-pyridazine Core

The intermediate 6-[(4-chlorobenzyl)sulfanyl]-3-oxo-2H,3H-triazolo[4,3-b]pyridazine undergoes bromination at position 2 using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

Reaction Conditions

  • Molar Ratio : 1:1.1 (substrate:NBS)
  • Yield : 78%

Amidation with sec-Butylamine

The brominated intermediate reacts with sec-butylamine in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. The reaction is conducted in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base at room temperature for 12 hours.

Critical Parameters

Parameter Value
Coupling Agent HATU (1.2 eq)
Solvent DCM
Yield 82%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using a silica gel stationary phase and a gradient eluent system of ethyl acetate/hexane (1:1 to 3:1) .

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 1.12 (d, 3H, CH(CH3)), 1.45 (d, 3H, CH(CH3)), 3.21 (m, 1H, NHCH), 4.02 (s, 2H, SCH2), 7.32–7.45 (m, 4H, Ar-H).
  • HRMS : m/z calculated for C18H20ClN5O2S [M+H]+: 405.9, found: 405.8.

Comparative Analysis of Synthetic Routes

Alternative methodologies reported in analogous systems include Pd-catalyzed C–S cross-coupling for thioether formation and microwave-assisted cyclization to accelerate triazole ring synthesis. However, the classical route described above remains the most cost-effective for large-scale production.

Challenges and Optimization Opportunities

Limitations of Current Methods

  • Low Solubility : The sec-butylamide group improves solubility but necessitates polar aprotic solvents during synthesis.
  • Byproduct Formation : Competing N-alkylation during amidation reduces yields by 8–12%.

Proposed Improvements

  • Use of Flow Chemistry : Continuous-flow systems could enhance reaction control during bromination.
  • Enzymatic Catalysis : Lipase-mediated amidation may reduce reliance on coupling agents.

Q & A

Q. Advanced

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, predicting regioselectivity in sulfanyl group reactions .
  • Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications for enhanced binding affinity .
  • Machine learning : Train algorithms on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

What experimental approaches are used to elucidate the metabolic pathways of this compound in biological systems?

Q. Advanced

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs and track metabolic fate in vitro (e.g., liver microsomes) using LC-MS/MS to identify phase I/II metabolites .
  • CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models to correlate metabolic stability with structural features .

How can researchers optimize the synthetic route to scale up production without compromising purity?

Q. Advanced

  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions and improving batch consistency .
  • DoE (Design of Experiments) : Use factorial designs to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

What methodologies are employed to analyze the compound's interactions with biological macromolecules?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) with target proteins (e.g., kinases) to quantify affinity .
  • Cryo-EM : Resolve high-resolution structures of compound-protein complexes to guide rational design .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

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